Theophylline-1,3-15N2-2-13C

Descripción general

Descripción

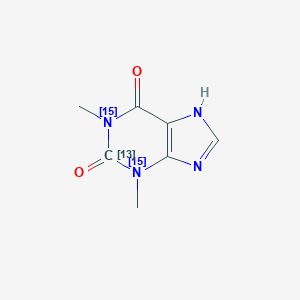

Theophylline-1,3-15N2-2-13C is a labeled derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound is isotopically labeled with nitrogen-15 and carbon-13, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-1,3-15N2-2-13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the theophylline molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to obtain the final product with high isotopic enrichment and chemical purity .

Análisis De Reacciones Químicas

Types of Reactions: Theophylline-1,3-15N2-2-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.

Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products:

Oxidation: 1,3-Dimethyluric acid.

Reduction: Dihydrotheophylline derivatives.

Substitution: Various substituted theophylline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Theophylline-1,3-15N2-2-13C can be categorized into several key areas:

Pharmacokinetics

Theophylline's pharmacokinetic profile is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) in the human body. Studies utilizing this isotopically labeled compound allow researchers to trace the metabolic pathways of theophylline more effectively, providing insights into its bioavailability and therapeutic efficacy .

Metabolic Studies

The compound serves as a tracer in metabolic studies to investigate the pathways through which theophylline is metabolized in biological systems. This application is particularly valuable in understanding how modifications to the theophylline structure can affect its metabolism and biological activity .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In chemistry, this compound is utilized as a tracer in NMR spectroscopy. This application aids in studying molecular structures and reaction mechanisms by providing detailed information about the chemical environment of the labeled atoms within the molecule .

Drug Development

The compound plays a role in pharmaceutical development as researchers explore new formulations and derivatives of theophylline that may enhance its therapeutic effects or reduce side effects. For instance, derivatives containing triazole rings have shown potential as anticancer agents .

Quality Control in Pharmaceuticals

In industry settings, this compound is applied in quality control processes to ensure the purity and efficacy of theophylline-based drugs. Its isotopic labeling allows for precise tracking during analytical procedures such as high-performance liquid chromatography (HPLC) .

Case Studies

Several studies highlight the diverse applications of this compound:

Case Study 1: Pharmacokinetic Profiling

A study examined the pharmacokinetics of Theophylline in patients with asthma using labeled compounds to determine how different formulations affect drug absorption rates. Results indicated significant variations based on formulation type and patient metabolism .

Case Study 2: Metabolic Pathway Analysis

Research involving this compound traced its metabolic pathways in liver microsomes. Findings revealed key enzymes involved in its metabolism and identified potential interactions with other drugs that could influence therapeutic outcomes .

Case Study 3: Anticancer Activity

A series of experiments investigated derivatives of Theophylline containing triazole rings for their anticancer properties. These studies demonstrated that modifications at specific positions on the theophylline ring could enhance biological activity against various cancer cell lines .

Mecanismo De Acción

Theophylline-1,3-15N2-2-13C exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation.

Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.

Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects

Comparación Con Compuestos Similares

Caffeine: Another xanthine derivative with similar bronchodilator and stimulant effects.

Theobromine: A xanthine alkaloid found in chocolate, with milder stimulant effects compared to theophylline.

Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes

Uniqueness: Theophylline-1,3-15N2-2-13C is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of theophylline’s metabolic pathways and interactions within biological systems .

Propiedades

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.